molecular formula C26H35N3O3 B560164 Ido-IN-4

Ido-IN-4

Cat. No.: B560164
M. Wt: 437.6 g/mol
InChI Key: VZYCPKLOYXSKAB-FGZHOGPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IDO-IN-4 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to enhance the inhibitory activity against IDO-1. The detailed synthetic route and reaction conditions are documented in patent WO2014150677A1 .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, cost-effective reagents, and scalable purification techniques to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

IDO-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often studied to understand the structure-activity relationship and to develop more potent inhibitors .

Scientific Research Applications

IDO-IN-4 has a wide range of scientific research applications:

Mechanism of Action

IDO-IN-4 exerts its effects by inhibiting the activity of the IDO-1 enzyme. This inhibition prevents the conversion of tryptophan into kynurenine, leading to an accumulation of tryptophan and a reduction in kynurenine levels. The resulting changes in tryptophan and kynurenine concentrations affect various immune cells, including T cells and natural killer cells, ultimately modulating the immune response. The compound’s molecular targets include the active site of the IDO-1 enzyme, where it binds and inhibits its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of IDO-IN-4

This compound is unique due to its high potency and selectivity for the IDO-1 enzyme. Unlike some other inhibitors, it has been specifically designed to target the active site of IDO-1 with minimal off-target effects. This specificity makes it a valuable tool in both research and therapeutic applications, providing insights into the IDO-1 pathway and offering potential benefits in cancer treatment .

Properties

IUPAC Name

(1R,2S)-2-[4-[bis(2-methylpropyl)amino]-3-[(4-methylphenyl)carbamoylamino]phenyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O3/c1-16(2)14-29(15-17(3)4)24-11-8-19(21-13-22(21)25(30)31)12-23(24)28-26(32)27-20-9-6-18(5)7-10-20/h6-12,16-17,21-22H,13-15H2,1-5H3,(H,30,31)(H2,27,28,32)/t21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYCPKLOYXSKAB-FGZHOGPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C3CC3C(=O)O)N(CC(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)[C@H]3C[C@H]3C(=O)O)N(CC(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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